Covalent Actin Attachment with Retained Filament-Stabilizing Activity: AMD-Phalloidine vs. Free Phalloidin
In a direct head-to-head assay using rabbit muscle actin, AMD-Phalloidine covalently attached to Cys-374 of monomeric actin stabilized the resulting filaments against shearing stress 'almost as effectively as free phalloidin' [1]. By contrast, covalent attachment to Cys-10 produced a destabilizing effect, demonstrating that the modified phalloidin retains full binding-site specificity when oriented at the correct residue [1]. This experiment used viscometric filament stability measurements as the quantitative readout and confirmed that the C-terminus-proximal binding mode is functionally conserved [1].
| Evidence Dimension | Filament stabilization against shearing stress (viscometry) |
|---|---|
| Target Compound Data | AMD-Phalloidine bound to Cys-374: stabilization 'almost as effective' as free phalloidin (qualitative quantification) |
| Comparator Or Baseline | Free phalloidin (unconjugated): full filament stabilization activity |
| Quantified Difference | Near-equivalent stabilization when covalently tethered at Cys-374; destabilization when tethered at Cys-10 |
| Conditions | Rabbit muscle monomeric (G-)actin, single thiol-group reaction, shearing stress viscometry, FEBS Lett 1993 |
Why This Matters
This evidence confirms that AMD-Phalloidine can be covalently conjugated without ablating actin-binding function, validating its use as a scaffold for affinity probes and affinity-chromatography resins.
- [1] Faulstich H, Zobeley S, Heintz D, Drewes G. Probing the phalloidin binding site of actin. FEBS Letters. 1993;318(3):218-222. doi:10.1016/0014-5793(93)80515-V View Source
